N-(2-benzoyl-5-bromophenyl)-4-cyanobenzamide

Halogen bonding Drug design Structure-activity relationship

N-(2-Benzoyl-5-bromophenyl)-4-cyanobenzamide (CAS 313662-35-0) is a synthetic benzamide derivative with the molecular formula C21H13BrN2O2 and a molecular weight of approximately 405.24 g/mol. It belongs to a class of substituted benzamides that have been explored in kinase inhibitor programs, notably as KDR (VEGFR-2) and FLT inhibitors, as described in patent DE10021246A1.

Molecular Formula C21H13BrN2O2
Molecular Weight 405.251
CAS No. 313662-35-0
Cat. No. B2855650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzoyl-5-bromophenyl)-4-cyanobenzamide
CAS313662-35-0
Molecular FormulaC21H13BrN2O2
Molecular Weight405.251
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Br)NC(=O)C3=CC=C(C=C3)C#N
InChIInChI=1S/C21H13BrN2O2/c22-17-10-11-18(20(25)15-4-2-1-3-5-15)19(12-17)24-21(26)16-8-6-14(13-23)7-9-16/h1-12H,(H,24,26)
InChIKeyNMIZBUWOIAJSPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Benzoyl-5-bromophenyl)-4-cyanobenzamide (CAS 313662-35-0) Procurement Baseline – A Multifunctional Benzamide Scaffold


N-(2-Benzoyl-5-bromophenyl)-4-cyanobenzamide (CAS 313662-35-0) is a synthetic benzamide derivative with the molecular formula C21H13BrN2O2 and a molecular weight of approximately 405.24 g/mol . It belongs to a class of substituted benzamides that have been explored in kinase inhibitor programs, notably as KDR (VEGFR-2) and FLT inhibitors, as described in patent DE10021246A1 [1]. The compound features a distinctive 2-benzoyl-5-bromophenyl group amidated with 4-cyanobenzoic acid, combining a hydrogen-bond-accepting ketone, a heavy halogen (bromine) capable of halogen bonding, and a para-cyano substituent on the benzamide ring. This combination of functional groups is not simultaneously present in any single commercially available comparator scaffold and underpins its potential utility in structure–activity relationship (SAR) studies and fragment-based drug discovery.

Why N-(2-Benzoyl-5-bromophenyl)-4-cyanobenzamide Cannot Be Swapped for Other Benzamide Derivatives


Superficially similar benzamide derivatives—such as N-(5-bromo-2-methylphenyl)-3-cyanobenzamide (BKM120), N-(2-benzoylphenyl)benzamide, or simple 4-cyanobenzamide—are not functionally interchangeable with N-(2-benzoyl-5-bromophenyl)-4-cyanobenzamide. Each comparator lacks at least one critical pharmacophoric element: BKM120 carries a methyl group instead of a benzoyl ketone and positions the cyano group at the meta position of the benzamide ring, altering both hydrogen-bonding geometry and steric bulk [1]. N-(2-benzoylphenyl)benzamide omits the bromine and cyano substituents entirely, forfeiting the halogen-bonding capability and electronic tuning imparted by these groups . Simple 4-cyanobenzamide is a minimal fragment that cannot recapitulate the extended aromatic system required for the target engagement profiles described in the KDR/FLT patent series [2]. Consequently, wholesale substitution risks loss of the intended polypharmacological or SAR signal that the full substitution pattern was designed to probe.

Quantitative Differentiation Evidence for N-(2-Benzoyl-5-bromophenyl)-4-cyanobenzamide


Bromine Substituent Enables Halogen Bonding Absent in Non-Halogenated Analogues

The presence of a bromine atom at the 5-position of the benzoylphenyl ring introduces halogen-bond donor capability (sigma-hole) that is completely absent in the des-bromo analog N-(2-benzoylphenyl)benzamide. While no direct binding assay comparing these two compounds was found in the open literature, class-level inference from structurally related bromobenzamides indicates that bromine substitution can enhance target affinity by 0.5–1.5 kcal/mol through halogen bonding with backbone carbonyls or aromatic rings in kinase hinge regions [1]. The target compound retains this potential interaction, whereas the non-halogenated comparator cannot participate in halogen bonding.

Halogen bonding Drug design Structure-activity relationship

Para-Cyano Substitution Provides Metabolic Stability Advantage Over Nitro or Unsubstituted Phenyl Rings

The 4-cyanobenzamide motif of the target compound replaces the metabolically labile nitro group or unsubstituted phenyl ring found in many benzamide comparators. In a cross-study comparison of benzamide kinase inhibitor fragments, 4-cyanobenzamide derivatives demonstrated significantly longer human liver microsomal half-life (t1/2 > 120 min) compared to 4-nitrobenzamide (t1/2 < 30 min) under identical incubation conditions [1]. Although the target compound itself was not directly assayed, the class-level inference from matched molecular pairs indicates that the cyano group is among the most metabolically stable electron-withdrawing substituents available for this scaffold [2].

Metabolic stability Cyano group Benzamide pharmacokinetics

Benzoyl Ketone Introduces a Conformationally Constraining H-Bond Acceptor Relative to Methyl-Substituted Comparators

In contrast to N-(5-bromo-2-methylphenyl)-3-cyanobenzamide (BKM120), which carries a freely rotating methyl group, the target compound contains a benzoyl ketone. The carbonyl oxygen introduces a strong, directionally constrained hydrogen-bond acceptor (C=O···H-N distance ~2.8–3.0 Å in typical kinase co-crystal structures) [1]. The methyl group of BKM120 cannot engage in analogous hydrogen-bonding interactions. Furthermore, the benzoyl ketone reduces the conformational entropy penalty upon binding by limiting the rotational degrees of freedom of the phenyl ring. Quantitative analysis of ligand efficiency metrics in related benzamide series shows that compounds with benzoyl substituents achieve ligand efficiency (LE) values of 0.35–0.42 kcal/mol per heavy atom compared to 0.28–0.33 for methyl-substituted analogs [2].

Conformational restriction Benzoyl group Ligand efficiency

Optimal Application Scenarios for N-(2-Benzoyl-5-bromophenyl)-4-cyanobenzamide Based on Differentiated Properties


Kinase Inhibitor Lead Expansion via Halogen-Bond-Directed Scaffold Hopping

The bromine atom at the 5-position enables halogen-bonding interactions with backbone carbonyls in the kinase hinge region—a feature documented to improve affinity in bromobenzamide series. Researchers can use this scaffold to systematically probe Br···O=C interactions in co-crystal structures with KDR, FLT, or PI3K isoforms, a capability absent in des-bromo analogs [1]. This makes the compound a strategic choice for SAR campaigns targeting kinases where halogen bonding has been identified as a favorable pharmacophoric element.

Metabolic Stability Profiling in Cyano-Containing Benzamide Libraries

The para-cyano group confers superior microsomal stability compared to nitro- or unsubstituted benzamide comparators. Procurement of this compound enables construction of matched molecular pair libraries to isolate the effect of the cyano substituent on intrinsic clearance, CYP inhibition, and reactive metabolite formation [2]. This is especially relevant for early ADME triage in oncology or inflammation programs.

Fragment-Based Drug Design Leveraging Multiple Orthogonal Interaction Vectors

With three distinct hydrogen-bond acceptors (ketone, amide carbonyl, cyano nitrogen) and a halogen-bond donor (bromine), the compound offers a more diverse interaction profile than simpler mono- or difunctional benzamide fragments. This multi-vector interaction capability supports fragment growing and linking strategies where maximal binding energy per non-hydrogen atom is desired [3].

Building Block for Polycyclic Heterocycle Synthesis via CN-Cyclization Chemistry

The 4-cyanobenzamide moiety is a versatile precursor for intramolecular cyclization reactions yielding quinazolinones, triazoles, and tetrazoles. The presence of the bromine atom additionally allows for late-stage cross-coupling (Suzuki, Buchwald-Hartwig) to diversify the scaffold after heterocycle formation, providing a modular synthetic strategy not accessible with non-halogenated or cyano-absent analogs [4].

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